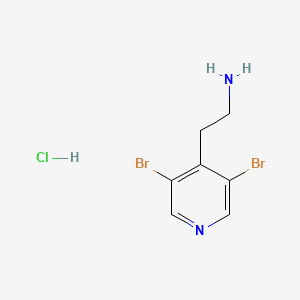

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride

Beschreibung

2-(3,5-Dibromopyridin-4-yl)ethanamine hydrochloride is a halogenated pyridine derivative with a primary amine side chain, stabilized as a hydrochloride salt. Its molecular structure features a pyridine ring substituted with bromine atoms at the 3- and 5-positions and an ethanamine group (-CH2CH2NH2) at the 4-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.

Eigenschaften

IUPAC Name |

2-(3,5-dibromopyridin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNICEPNXXERCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amination step involves the reaction of the brominated pyridine with an amine source, such as ethylenediamine, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section evaluates key structural analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Variations in Pyridine Derivatives

A. Halogen Position and Type

- Target Compound : Bromine at 3- and 5-positions on pyridine. Bromine’s electron-withdrawing nature enhances electrophilic substitution resistance but facilitates nucleophilic displacement reactions.

- 1-(2,5-Dibromopyridin-4-yl)methanamine (): Differs in amine chain length (methanamine vs. ethanamine), reducing steric bulk but limiting hydrogen-bonding capacity. Molecular weight: ~292.35 (vs. ~308.37 for the target compound).

- Chloromethyl Pyridine Hydrochlorides (): Chlorine substituents (e.g., BP 9240, BP 9241) exhibit weaker electron-withdrawing effects compared to bromine, leading to slower reaction kinetics in substitution reactions.

B. Heterocyclic Core Modifications

- 2-(3,5-Dimethylisoxazol-4-yl)ethanamine Hydrochloride (): Replaces pyridine with an isoxazole ring.

- Benzimidazole Derivatives (): Compounds like 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine hydrochloride feature fused aromatic systems. The benzimidazole core increases π-π stacking interactions but introduces steric hindrance absent in pyridine analogs.

Amine Chain and Salt Effects

- Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl; ): Shares the ethanamine hydrochloride backbone but substitutes pyridine with a catechol-substituted benzene ring. The hydroxyl groups confer antioxidant properties and higher aqueous solubility (due to increased polarity) compared to halogenated pyridines.

- 2-((3,5-Dibromo-2-methoxyphenyl)methoxy)-N,N-diethyl Ethanamine (): A branched ethanamine derivative with a methoxy-dibromophenyl group. The N,N-diethyl substitution reduces primary amine reactivity but enhances lipophilicity.

Physicochemical and Reactivity Data

Biologische Aktivität

2-(3,5-Dibromopyridin-4-yl)ethanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview

This compound is a derivative of pyridine and has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms in its structure may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Target Interactions : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways. These interactions can lead to modulation of cellular processes such as apoptosis and proliferation.

- Biochemical Pathways : It is likely that the compound influences pathways related to inflammation and cell growth. For instance, studies suggest that pyridine derivatives can modulate pathways involved in cancer cell survival and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains .

Antitumor Activity

The compound has also shown promise in cancer research. Studies involving human carcinoma cell lines have revealed notable cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 0.065 |

| A-549 | 9.4 |

These findings suggest that the compound could serve as a lead compound for developing new anticancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring can significantly impact potency:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance activity against drug-resistant pathogens such as Mycobacterium tuberculosis.

- Substituent Effects : Bulky substituents may improve binding affinity to target proteins, thereby increasing efficacy.

Antitubercular Activity

A study focused on the antitubercular properties of pyridine derivatives found that certain modifications resulted in potent activity against drug-resistant strains with minimal cytotoxicity (MIC < 0.016 μg/mL). These derivatives exhibited excellent stability and efficacy in vivo, suggesting a viable therapeutic option for tuberculosis.

Cytotoxicity Profiling

Another investigation evaluated the cytotoxic effects of this compound on melanoma cells. The study revealed a selective index (SI) of 3.83, indicating a favorable therapeutic window compared to standard chemotherapeutic agents. This suggests that the compound may provide a safer alternative for cancer treatment .

Q & A

Basic Questions

Q. What are the established synthetic protocols for 2-(3,5-Dibromopyridin-4-yl)ethanamine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis involves halogenation of pyridine derivatives followed by amine coupling. For example, brominated pyridine precursors (e.g., 3,5-dibromo-4-chloropyridine) react with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in THF). Key parameters include temperature control (0–5°C to suppress side reactions), solvent polarity, and stoichiometric ratios. Catalytic systems like Pd/C may enhance coupling efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is critical for ≥90% purity .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (deuterated DMSO) identifies substituents on the pyridine ring and ethanamine chain. For example, aromatic protons appear at δ 8.2–8.5 ppm, while ethanamine protons resonate at δ 2.7–3.1 ppm.

- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) ensures ≥95% purity. Elemental analysis (C, H, N, Br, Cl) confirms stoichiometry. Chloride content is validated via argentometric titration .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store at −20°C in desiccated, amber glass vials under nitrogen to prevent hydrolysis and photodegradation. Stability studies show ≤5% degradation over 24 months under these conditions. Aqueous solutions (if required) should be prepared in pH 4–6 buffers (e.g., citrate-phosphate) and used within 48 hours .

Advanced Research Questions

Q. How can researchers reconcile conflicting biological activity data reported in literature?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference controls (e.g., 5-HT₂A antagonists like ketanserin). Validate compound purity via orthogonal methods (HPLC + LC-MS). Replicate dose-response curves (EC₅₀/IC₅₀) across ≥3 independent experiments to identify outliers. Data normalization to internal controls (e.g., housekeeping genes) reduces variability .

Q. What industrial-scale synthesis strategies improve yield while minimizing impurities?

- Methodological Answer :

- Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing dimerization byproducts.

- Process Optimization : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratio).

- In-line Analytics : FTIR monitors reaction progress in real time, allowing immediate parameter adjustments. Final purification via fractional crystallization (ethyl acetate/hexane) achieves ≥98% yield .

Q. What mechanistic insights guide the design of receptor interaction studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like 5-HT receptors. Focus on hydrophobic interactions with pyridine bromine atoms and hydrogen bonding with the ethanamine group.

- Functional Assays : Measure cAMP accumulation (HEK293 cells) or calcium flux (FLIPR) to differentiate agonist/antagonist behavior. Radioligand displacement assays (³H-ketanserin) quantify binding affinity (Kᵢ) .

Q. How can solubility challenges in in vitro assays be methodologically addressed?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) with gradual aqueous buffer addition to prevent precipitation.

- Micellar Systems : Tween-80 (0.01% w/v) or β-cyclodextrin (5 mM) enhances solubility in PBS.

- PAMPA : Predict membrane permeability to optimize formulations for cell-based assays .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity profiling?

- Methodological Answer :

- Halogen Substitution : Replace bromine at pyridine C-3/C-5 with electron-withdrawing groups (e.g., CF₃) to modulate receptor selectivity.

- Comparative Studies : Test analogs (e.g., 3,5-dichloro derivatives) to assess steric/electronic effects on 5-HT₂A vs. 5-HT₂C binding.

- Metabolite ID : LC-MS/MS identifies oxidation products (e.g., N-oxide derivatives) to guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.